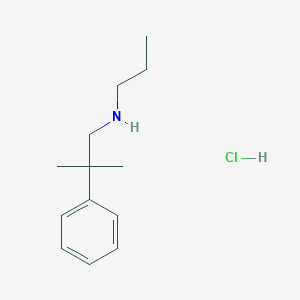

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride consists of a propyl group attached to an amine, and a phenylpropyl group attached to the same amine . The presence of the phenyl group, a benzene ring, contributes to the compound’s aromatic properties.Chemical Reactions Analysis

Amines, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, are known to react with acids to produce ammonium ions . This reaction is a characteristic of amines and is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H+) from an acid.Aplicaciones Científicas De Investigación

Characterization in Methamphetamine Synthesis

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride has been identified as a trace processing impurity in certain methamphetamine exhibits. The compound was found during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate, highlighting its potential as a synthetic marker compound for this method of methamphetamine production (Toske et al., 2017).

CO2 Adsorption in Hybrid Ceramics

In research exploring CO2 adsorption, hybrid ceramic materials were prepared using compounds like (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride. These materials, functionalized with amine groups, showed potential in CO2 gas separation, particularly in enhancing CO2 sorption capacity (Prenzel et al., 2014).

Applications in Polymerization

This compound has been involved in the atom transfer radical polymerization of certain monomers, such as N-isopropylacrylamide. The polymerizations resulted in materials with specific properties useful in various scientific applications, such as phase transition temperature control (Xia et al., 2005).

Corrosion Inhibition

Amine derivative compounds, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. Their performance in protecting mild steel in acidic environments highlights their potential in industrial applications (Boughoues et al., 2020).

Safety And Hazards

The safety data sheets for similar compounds, such as propylamine, indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection.

Propiedades

IUPAC Name |

2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXWIHFUUAXNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)

![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)

![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)

![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)